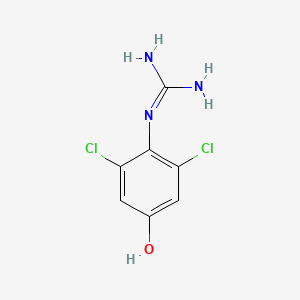
Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride is a derivative of phenylalanine, an essential amino acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride typically involves the modification of phenylalanine. One common method includes the reaction of phenylalanine with guanidine derivatives under controlled conditions to introduce the aminoiminomethyl group. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (aqueous or organic solvents).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylalanine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
科学研究应用
Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including its role in neurotransmitter synthesis and potential antidepressant properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride involves its interaction with various molecular targets and pathways. It is known to be a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and overall brain health. The compound’s effects are mediated through its conversion to these active neurotransmitters, which then interact with their respective receptors in the brain.
相似化合物的比较
Similar Compounds
Phenylalanine: The parent compound, an essential amino acid involved in protein synthesis.
Tyrosine: A derivative of phenylalanine, also involved in neurotransmitter synthesis.
D-Phenylalanine: A synthetic variant with potential pain-relieving properties.
Uniqueness
Phenylalanine, 4-(((aminoiminomethyl)amino)methyl)-, hydrochloride is unique due to the presence of the aminoiminomethyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
64043-93-2 |
|---|---|
分子式 |
C11H17ClN4O2 |
分子量 |
272.73 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-[(diaminomethylideneamino)methyl]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H16N4O2.ClH/c12-9(10(16)17)5-7-1-3-8(4-2-7)6-15-11(13)14;/h1-4,9H,5-6,12H2,(H,16,17)(H4,13,14,15);1H/t9-;/m0./s1 |
InChI 键 |
ZXDTZFIRLAQYJQ-FVGYRXGTSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN=C(N)N.Cl |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)

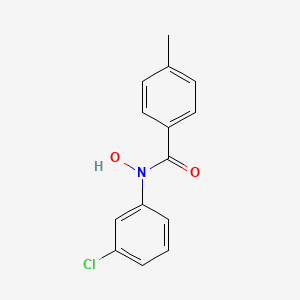
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
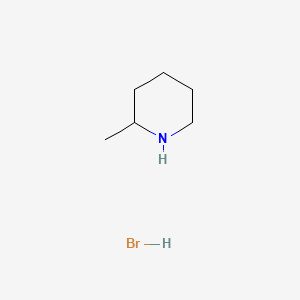
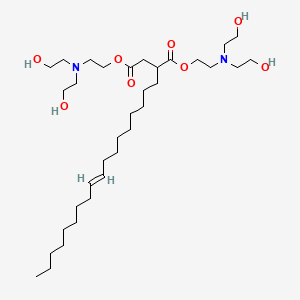
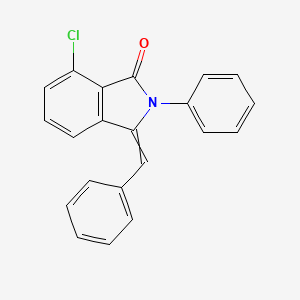
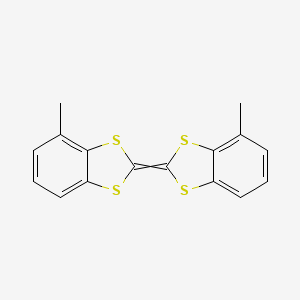
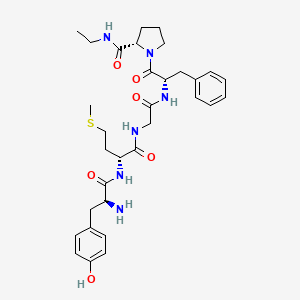
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)
